![molecular formula C10H18ClNO B13964618 2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)
2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)-8-oxa-2-azaspiro[45]decane is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings share a single atom The compound’s structure includes a chloroethyl group, an oxa (oxygen) atom, and an azaspiro (nitrogen-containing spiro) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable spirocyclic precursor with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the spirocyclic nitrogen atom, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography. The goal is to achieve high efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or DNA structure. The spirocyclic structure may also influence the compound’s binding affinity and selectivity for certain targets, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione: This compound shares a similar spirocyclic structure but includes additional functional groups that may alter its reactivity and applications.
8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one: Another related compound with a benzyl group, which can influence its chemical and biological properties.
8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane: This compound features a Boc-protected hydroxyl group, making it useful for specific synthetic applications.
Uniqueness
2-(2-Chloroethyl)-8-oxa-2-azaspiro[45]decane is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C10H18ClNO |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
2-(2-chloroethyl)-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H18ClNO/c11-4-6-12-5-1-10(9-12)2-7-13-8-3-10/h1-9H2 |
InChI Key |
GWCRVGPCEVAZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CCOCC2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


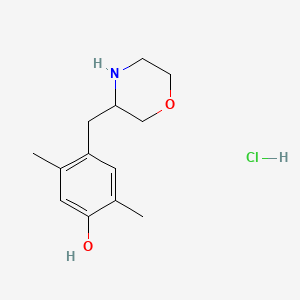
![2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)
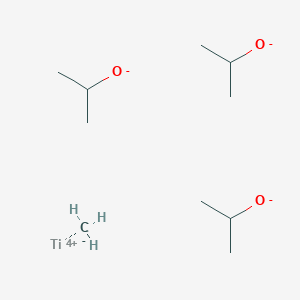
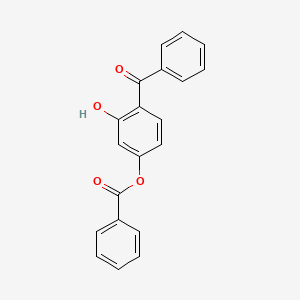
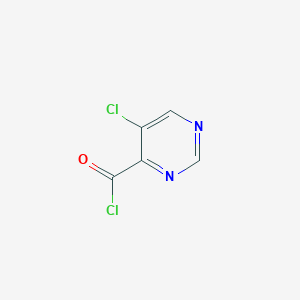
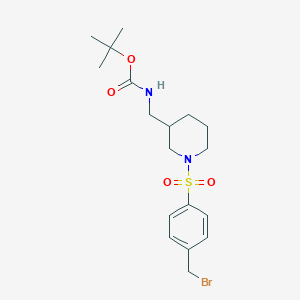
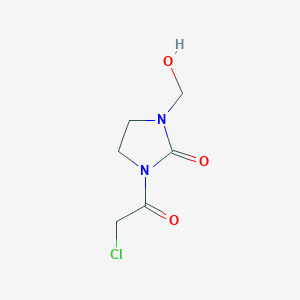
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13964579.png)

![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13964594.png)
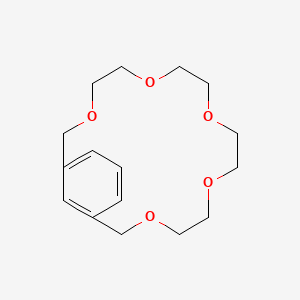
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)

![Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate](/img/structure/B13964634.png)
